![molecular formula C11H12Cl2N2 B2806603 5,6-Dichlorogramine CAS No. 121872-64-8](/img/structure/B2806603.png)
5,6-Dichlorogramine
Overview
Description
5,6-Dichlorogramine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both chlorine and nitrogen atoms in its structure. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Algal Growth Inhibition
5,6-Dichlorogramine has been found to inhibit the growth of the harmful alga Prymnesium parvum . This species is a toxin-producing harmful alga that has caused ecological and economic damage worldwide . The compound was tested along with other natural compounds present in the invasive plant Arundo donax for their effect on P. parvum growth .
Antifouling Applications
5,6-Dichlorogramine has been identified as a non-toxic antifoulant . It was discovered during a structure-activity relationship study with 155 indole derivatives . The compound was selected as the antifouling paint ingredient for performance evaluation tests . A silicone-based antifouling paint containing 5-10% of 5,6-Dichlorogramine was prepared and tested in the field; the painted surfaces remained almost barnacle-free for 1.5 years .
Mechanism of Action
Target of Action
5,6-Dichlorogramine is a derivative of the natural alkaloid gramine . Gramine is known for its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities . .
Mode of Action
It’s known that gramine-based molecules, including 5,6-Dichlorogramine, have shown significant biological activities . .
Biochemical Pathways
Gramine, from which 5,6-dichlorogramine is derived, is known to play a vital role in amino acid metabolism . It’s plausible that 5,6-Dichlorogramine may also influence similar biochemical pathways.
Result of Action
It’s known that gramine-based molecules have diverse biological activities . It’s plausible that 5,6-Dichlorogramine may have similar effects at the molecular and cellular levels.
Action Environment
It’s known that gramine is usually expressed in plants and algae as a defensive mechanism , suggesting that environmental factors may play a role in the action of gramine-based molecules like 5,6-Dichlorogramine.
properties
IUPAC Name |
1-(5,6-dichloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c1-15(2)6-7-5-14-11-4-10(13)9(12)3-8(7)11/h3-5,14H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKXEVWJSTQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC(=C(C=C21)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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